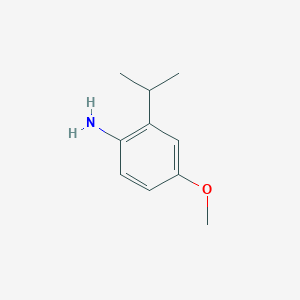![molecular formula C14H18N2O7 B048345 4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid CAS No. 111534-70-4](/img/structure/B48345.png)
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DHED, and it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
DHED acts as a selective estrogen receptor modulator, which means it selectively targets the estrogen receptors in the brain and exhibits estrogen-like effects. This mechanism of action is responsible for its neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
DHED has been found to exhibit various biochemical and physiological effects, including the promotion of neurogenesis and the enhancement of synaptic plasticity. It has also been found to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
DHED has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several future directions for the research and development of DHED. One potential area of research is the optimization of its synthesis method to improve yield and reduce cost. Another area of research is the investigation of its potential applications in other fields, such as agriculture and industry. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of DHED involves the reaction of 4-aminobutyl-1-carboxylic acid with ethyl acrylate in the presence of a base catalyst. The resulting compound is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to yield the final product. This synthesis method has been optimized to yield high purity DHED with good yield.
Scientific Research Applications
DHED has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective properties and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
111534-70-4 |
|---|---|
Product Name |
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |
Molecular Formula |
C14H18N2O7 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4Z)-4-[2-(1-carboxy-4-hydroxybutyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H18N2O7/c17-5-1-2-9(12(18)19)15-4-3-8-6-10(13(20)21)16-11(7-8)14(22)23/h3-4,6,9,11,16-17H,1-2,5,7H2,(H,18,19)(H,20,21)(H,22,23)/b8-3+,15-4? |
InChI Key |
QOCJNRPNBHJDDW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCCO)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




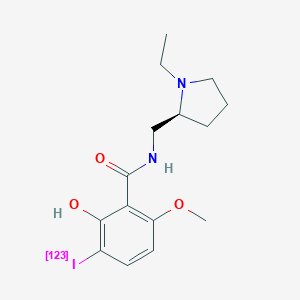
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)




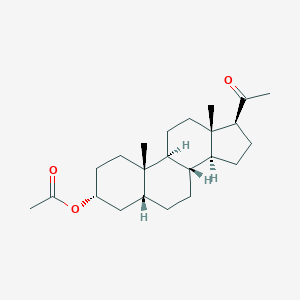
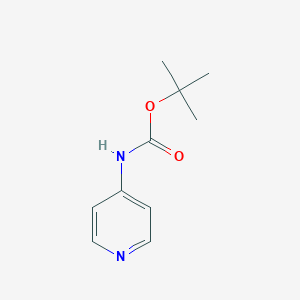

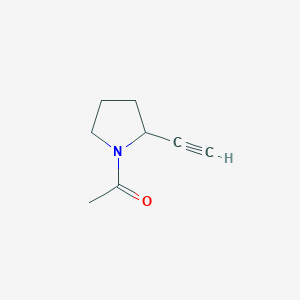
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

